molecular formula C27H26N2O3S2 B2723219 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 892289-27-9

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2723219
CAS No.: 892289-27-9
M. Wt: 490.64
InChI Key: DHPMCTLBBORXRN-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of amino, phenylsulfonyl, and dimethylphenyl groups under specific conditions. Common reagents include sulfur sources, amines, and aryl halides, with catalysts such as palladium or copper to facilitate coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Halogenation or alkylation of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkyl halides.

Major Products

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.

Medicine

Medicinal applications include the investigation of its derivatives as potential drugs for treating diseases such as cancer and inflammatory disorders. The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific bonds with these targets, modulating their activity and leading to desired biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern on the thiophene ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-16-13-14-21(19(4)15-16)24(30)25-22(28)26(34(31,32)20-11-6-5-7-12-20)27(33-25)29-23-17(2)9-8-10-18(23)3/h5-15,29H,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPMCTLBBORXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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